molecular formula C5H4N2O3 B12369655 5-Methylidene-2-oxoimidazole-4-carboxylic acid

5-Methylidene-2-oxoimidazole-4-carboxylic acid

Cat. No.: B12369655
M. Wt: 140.10 g/mol
InChI Key: PSLCJNMCCWSWPP-UHFFFAOYSA-N
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Description

5-Methylidene-2-oxoimidazole-4-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a methylidene group at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 4-position. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-2-oxoimidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This method typically employs mild reaction conditions, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the oxidation of benzimidazole derivatives, followed by ring-opening reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the addition of nitriles, cyclization, and subsequent purification through crystallization or chromatography .

Mechanism of Action

The mechanism of action of 5-Methylidene-2-oxoimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylidene-2-oxoimidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

5-methylidene-2-oxoimidazole-4-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H2,(H,6,10)(H,8,9)

InChI Key

PSLCJNMCCWSWPP-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=NC(=O)N1)C(=O)O

Origin of Product

United States

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